![molecular formula C21H22FN3O3S2 B2636126 (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide CAS No. 941919-08-0](/img/structure/B2636126.png)
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H22FN3O3S2 and its molecular weight is 447.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide primarily targets bacterial cell division proteins, specifically the FtsZ protein. FtsZ is a crucial component in the bacterial cytokinesis process, forming a contractile ring at the future site of cell division. By targeting FtsZ, this compound disrupts the formation of this ring, thereby inhibiting bacterial cell division and proliferation .
Mode of Action
This compound interacts with the FtsZ protein by binding to its GTPase domain. This binding inhibits the GTP hydrolysis activity of FtsZ, which is essential for its polymerization and dynamic assembly into the Z-ring structure. As a result, this compound prevents the proper assembly of the Z-ring, leading to the failure of bacterial cytokinesis and ultimately causing cell death .
Biochemical Pathways
The action of this compound affects the bacterial cell division pathway. By inhibiting FtsZ polymerization, the compound disrupts the formation of the divisome complex, which is responsible for septum formation during cell division. This disruption leads to a cascade of downstream effects, including the inhibition of peptidoglycan synthesis and cell wall formation, resulting in bacterial cell lysis and death .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is well-absorbed in the gastrointestinal tract, allowing for effective oral administration. It is widely distributed in tissues, including the site of infection. Metabolism primarily occurs in the liver, and the compound is excreted through both renal and biliary routes. These properties contribute to the compound’s high bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound include the inhibition of bacterial cell division, leading to cell cycle arrest and cell death. The compound’s action results in the disruption of the bacterial cell wall synthesis, causing cell lysis and the elimination of the bacterial infection. This makes this compound a potent antibacterial agent .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biological molecules can influence the action, efficacy, and stability of this compound The compound is stable under physiological pH and temperature conditions, ensuring its effectiveness in the human body. Additionally, interactions with other drugs or biomolecules can affect its binding to FtsZ, potentially altering its antibacterial activity .
: Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism
属性
IUPAC Name |
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S2/c1-14-3-6-17(7-4-14)30(27,28)25-11-9-15(10-12-25)20(26)23-21-24(2)18-8-5-16(22)13-19(18)29-21/h3-8,13,15H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVGKKMRRNUJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
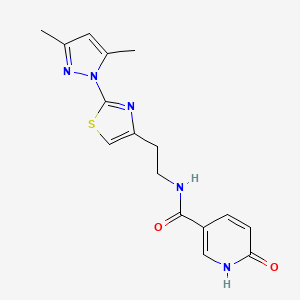
![N-[(1,2-dimethyl-5-indolyl)methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2636044.png)
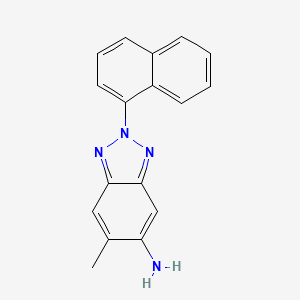
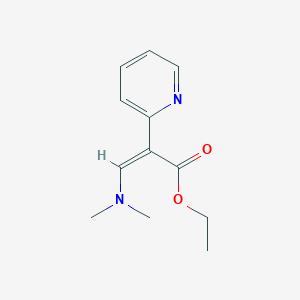
![3,4,5-Triethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide](/img/structure/B2636051.png)
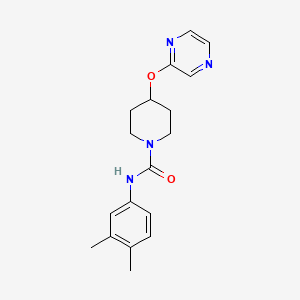
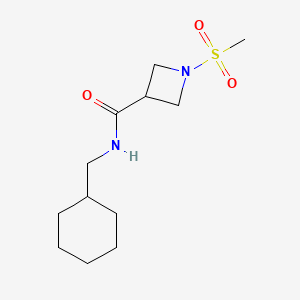
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2636057.png)
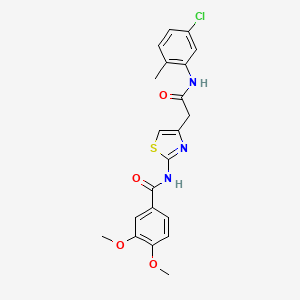
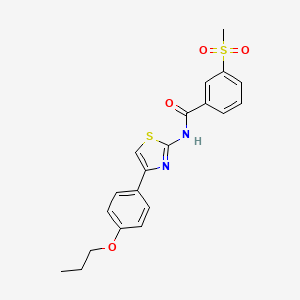
![5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B2636062.png)
![1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2636063.png)
![7-Chloro-2-methoxy-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2636064.png)
![(Z)-N-(1-(6-chloro-4-oxo-4H-chromen-3-yl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)-2-methylbenzamide](/img/new.no-structure.jpg)
